8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
8-Methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromene-pyrimidine core. Its structure includes two methoxy groups (at positions 8 and the 4-benzyl substituent) and a propyl chain at position 2.
Properties
IUPAC Name |
8-methoxy-3-[(4-methoxyphenyl)methyl]-2-propylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-4-5-19-24-22-20(21(26)17-11-10-16(29-3)12-18(17)30-22)23(27)25(19)13-14-6-8-15(28-2)9-7-14/h6-12H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSOCGWUDGFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-acetyl-4-aminopyrimidines with various aldehydes or ketones, followed by cyclization reactions . The reaction conditions often require the use of catalysts such as Ni(OAc)2 and solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzyl positions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The target compound’s analogs differ primarily in substituents on the benzyl group and the chromeno-pyrimidine core. Key examples include:
Key Observations :
- Lipophilicity : The phenethyl substituent (as in ) increases molecular weight slightly compared to the methoxypropyl analog , but XLogP3 remains similar (~3.7), suggesting comparable membrane permeability.
Biological Activity
8-Methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes both chromene and pyrimidine moieties, which contribute to its biological activity. The presence of methoxy and propyl groups enhances its solubility and stability.
Chemical Formula:
Anticancer Activity
Research indicates that chromeno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chromeno derivative A | A431 (vulvar epidermal carcinoma) | 12.5 | Induction of apoptosis |
| Chromeno derivative B | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities with other active derivatives.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. A study evaluated the antimicrobial effects of related chromeno[2,3-d]pyrimidine compounds against bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
These results indicate that the compound could be effective against common bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory potential of chromeno derivatives has been explored in several studies. One study reported that these compounds inhibit the production of pro-inflammatory cytokines in vitro:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 70 |
| IL-6 | 65 |
This suggests that the compound may be useful in treating inflammatory diseases.
Case Studies
- In Vivo Studies : In a recent study on animal models, administration of a related chromeno[2,3-d]pyrimidine derivative resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an anticancer agent.
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of similar chromeno derivatives in combination therapies for cancer treatment, focusing on their ability to enhance the effects of existing chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
